molecular formula C14H14O4 B12991123 5-(4-Ethoxybenzyl)furan-2-carboxylic acid

5-(4-Ethoxybenzyl)furan-2-carboxylic acid

Cat. No.: B12991123
M. Wt: 246.26 g/mol
InChI Key: WGDOZCOTDBBULI-UHFFFAOYSA-N
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Description

5-(4-Ethoxybenzyl)furan-2-carboxylic acid is an organic compound with the molecular formula C14H14O4. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring substituted with a 4-ethoxybenzyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxybenzyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzyl bromide and furan-2-carboxylic acid.

    Reaction: The 4-ethoxybenzyl bromide is reacted with furan-2-carboxylic acid in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxybenzyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or aldehydes, and various substituted furan compounds.

Scientific Research Applications

5-(4-Ethoxybenzyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxybenzyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the furan ring plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxybenzyl)furan-2-carboxylic acid
  • 5-(4-Methylbenzyl)furan-2-carboxylic acid
  • 5-(4-Chlorobenzyl)furan-2-carboxylic acid

Uniqueness

5-(4-Ethoxybenzyl)furan-2-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-2-17-11-5-3-10(4-6-11)9-12-7-8-13(18-12)14(15)16/h3-8H,2,9H2,1H3,(H,15,16)

InChI Key

WGDOZCOTDBBULI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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